Pseudothymidine
Overview
Description
5-Methyl-2’-Deoxypseudouridine is a nucleoside analogue belonging to the class of organic compounds known as nucleoside and nucleotide analogues. These compounds are structurally similar to naturally occurring nucleosides and nucleotides but have been modified to enhance their stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-Deoxypseudouridine typically involves the use of nucleoside 2’-deoxyribosyltransferases. These enzymes catalyze the transfer of the deoxyribosyl moiety from a donor nucleoside to an acceptor base, resulting in the formation of the desired nucleoside analogue . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity and stability.
Industrial Production Methods
Industrial production of 5-Methyl-2’-Deoxypseudouridine may involve biocatalytic processes using engineered microorganisms that express nucleoside 2’-deoxyribosyltransferases. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2’-Deoxypseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of modified nucleosides .
Scientific Research Applications
5-Methyl-2’-Deoxypseudouridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: The compound is used in studies of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of nucleoside-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of 5-Methyl-2’-Deoxypseudouridine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and nucleic acid stability. This disruption can inhibit the replication and transcription of nucleic acids, making it a potential therapeutic agent for treating diseases that involve rapid cell proliferation, such as cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogues such as:
- 5-Methyl-2’-Deoxycytidine
- 5-Hydroxymethyl-2’-Deoxyuridine
- 5-Formyl-2’-Deoxycytidine
Uniqueness
5-Methyl-2’-Deoxypseudouridine is unique due to its specific structural modifications, which enhance its stability and functionality compared to other nucleoside analogues. Its ability to be incorporated into nucleic acids and disrupt their normal function makes it particularly valuable for scientific research and therapeutic applications .
Properties
IUPAC Name |
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDJRICBYOAHBZ-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65358-15-8 | |
Record name | 5-methyl-2'-deoxypseudouridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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